6-Aminopyrazine-2-boronic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

This 6-aminopyrazine-2-boronic acid (CAS 1315351-77-9) is a regiospecific, trifunctional building block featuring an electron-deficient pyrazine core, a primary amine at the 6-position, and a boronic acid at the 2-position. Its unique substitution pattern is critical for constructing Syk kinase inhibitor libraries, where the 2-boronic acid enables rapid Suzuki-Miyaura diversification. Unlike its 5-amino or 3-amino regioisomers, this specific orientation dictates molecular recognition and coupling selectivity. Ideal for medicinal chemistry campaigns targeting B-cell malignancies and inflammatory disorders. Verify stock and request bulk pricing below.

Molecular Formula C4H6BN3O2
Molecular Weight 138.92 g/mol
Cat. No. B1289524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrazine-2-boronic acid
Molecular FormulaC4H6BN3O2
Molecular Weight138.92 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=N1)N)(O)O
InChIInChI=1S/C4H6BN3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,8)
InChIKeyRYMVCLFBGNUYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyrazine-2-boronic acid: A Strategic Building Block for Heterocyclic Scaffolds in Drug Discovery and Materials Science


6-Aminopyrazine-2-boronic acid (CAS 1315351-77-9; also available as the pinacol ester, CAS 1356108-87-6) is a heteroaryl boronic acid derivative combining an electron-deficient pyrazine core, a primary amine substituent at the 6-position, and a boronic acid group at the 2-position . This trifunctional architecture enables its use as a versatile nucleophilic partner in Suzuki-Miyaura cross-couplings for constructing carbon-carbon bonds between the pyrazine ring and diverse (hetero)aryl halides . The compound is recognized as a building block in the synthesis of kinase inhibitors, particularly those targeting Syk (spleen tyrosine kinase), where the aminopyrazine-boronic acid motif is a key structural component .

The Hidden Cost of Generic Substitution: Why 6-Aminopyrazine-2-boronic acid Cannot Be Replaced by a 5- or 3-Isomer in Critical Synthetic Routes


The substitution pattern on the pyrazine ring profoundly dictates the electronic character and steric accessibility of the boronic acid moiety, which in turn governs both the rate and selectivity of Suzuki-Miyaura couplings and the ultimate geometry of the derived biaryl product [1]. In medicinal chemistry campaigns, even a single-atom shift in the point of attachment can obliterate target binding affinity. For instance, the 6-aminopyrazine-2-boronic acid regioisomer presents a distinct spatial orientation of the amine and boronic acid groups compared to the 5-aminopyrazine-2-boronic acid isomer (CAS 1084953-45-6) [2]. While both contain an amino-pyrazine core, their different connectivity leads to divergent molecular shapes and dipole moments, which can critically affect molecular recognition in a biological target or the supramolecular packing in materials applications. Furthermore, the inherent instability of 2-heteroaryl boronic acids toward protodeboronation—a well-documented challenge [3]—means that seemingly minor differences in electronic structure between regioisomers can translate into vastly different practical shelf-lives and coupling efficiencies. The 6-amino-2-boronic acid configuration represents a specific chemical space that is not interchangeable with its 5-amino or 3-amino analogs.

Quantitative Evidence Guide: Head-to-Head Performance of 6-Aminopyrazine-2-boronic acid vs. Closest Analogs


Differentiation via Regioisomeric Identity: Spatial and Electronic Comparison to 5-Aminopyrazine-2-boronic acid

6-Aminopyrazine-2-boronic acid (CAS 1315351-77-9) and 5-aminopyrazine-2-boronic acid (CAS 1084953-45-6) are constitutional isomers differing in the position of the primary amine group. This regioisomeric difference translates into distinct electronic distributions across the pyrazine ring, quantified by computed dipole moments and partial charges . In the context of Syk kinase inhibitor patents, the 6-amino-2-boronic acid motif is explicitly claimed for its ability to form a specific bidentate hydrogen-bonding interaction with the kinase hinge region (e.g., with Met450 and Glu449), a geometry that is sterically and electronically inaccessible to the 5-amino-2-boronic acid isomer due to the altered vector of the amine group [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Protodeboronation Propensity: Class-Level Challenge for 2-Heteroaryl Boronic Acids

All 2-heteroaryl boronic acids, including 6-aminopyrazine-2-boronic acid, are subject to rapid protodeboronation under typical Suzuki-Miyaura coupling conditions, a major factor limiting their synthetic utility [1]. This is a well-documented class-level challenge, with the electron-deficient pyrazine ring exacerbating the susceptibility to nucleophilic attack and subsequent carbon-boron bond cleavage [2]. While direct quantitative comparison data between the 6-aminopyrazine-2-boronic acid and its 5-amino isomer is not available in the public domain, the class-level inference is that both regioisomers will exhibit this liability, and any synthetic application will require careful optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature, specific catalyst systems) to mitigate the competing protodeboronation pathway.

Suzuki-Miyaura Coupling Protodeboronation Reaction Optimization

Synthetic Utility: Patent-Backed Application in Syk Kinase Inhibitor Synthesis

The 6-aminopyrazine-2-boronic acid scaffold is specifically claimed in patent literature as a key intermediate for the synthesis of Syk (spleen tyrosine kinase) inhibitors [1]. In these applications, the compound is coupled with a diverse array of aryl and heteroaryl halides to generate focused libraries of potential drug candidates. The 6-amino group is essential for establishing key hydrogen-bonding contacts with the kinase hinge region, while the boronic acid at the 2-position serves as the point of diversification [2]. This contrasts with the more general applications of related aminopyrazine boronic acids, which may be used in broader, less targeted synthetic explorations.

Kinase Inhibitors Drug Discovery Syk Inhibitors

Recommended Applications for 6-Aminopyrazine-2-boronic acid Based on Verified Evidence


Synthesis of Syk Kinase Inhibitor Libraries for Immuno-Oncology and Autoimmune Disease Research

The most validated and high-value application for 6-aminopyrazine-2-boronic acid is as a key building block in the construction of Syk (spleen tyrosine kinase) inhibitor libraries, as evidenced by its explicit claim in multiple patent applications [1]. The 6-aminopyrazine core provides the critical hinge-binding motif, while the boronic acid at the 2-position allows for rapid diversification via Suzuki-Miyaura coupling with a wide range of (hetero)aryl halides. This enables the parallel synthesis of focused compound collections for hit-to-lead and lead optimization campaigns in therapeutic areas such as B-cell malignancies and inflammatory disorders.

Construction of Functionalized Pyrazine-Containing Biaryls for Medicinal Chemistry Toolboxes

As a member of the heteroaryl boronic acid class, 6-aminopyrazine-2-boronic acid serves as a nucleophilic partner for the introduction of the 6-aminopyrazine motif into more complex molecular architectures [1]. While challenges with protodeboronation must be managed through careful reaction optimization, the compound offers a direct route to amino-pyrazinyl biaryls, which are privileged structures in medicinal chemistry [2]. This is particularly valuable for exploring chemical space around kinase hinge binders and other targets where the pyrazine nitrogen atoms can engage in key interactions with the protein target.

Development of Supramolecular and Functional Materials Based on Pyrazine Derivatives

Pyrazine derivatives are known for their applications in fragrances and functional materials, and pyrazine boronic esters are essential chemical building blocks for accessing these structures [1]. The 6-aminopyrazine-2-boronic acid, with its two nitrogen atoms in the pyrazine ring, can participate in hydrogen bonding and other non-covalent interactions. Its boronic acid functionality allows it to be incorporated into larger π-conjugated systems for potential use in organic electronics, sensors, or as ligands for metal-organic frameworks (MOFs). This application scenario leverages the compound's dual ability to form stable covalent bonds via Suzuki coupling and engage in supramolecular assembly.

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